molecular formula C22H24ClN5O2S B11232899 4-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11232899
M. Wt: 458.0 g/mol
InChI Key: JMCMXMPKCBKYTE-UHFFFAOYSA-N
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Description

4-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine and pyrimidine moieties suggests that it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the piperidine group and the sulfonamide moiety. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine core.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It may be used in studies involving cell signaling pathways, given its potential to interact with various biological molecules.

    Materials Science: The compound could be explored for its properties in creating new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine moieties may facilitate binding to these targets, leading to modulation of their activity. This interaction can trigger a cascade of biochemical events within cells, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrimidine-based compounds.

    Piperidine Derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological properties.

    Pyrimidine Derivatives: These compounds are known for their roles in medicinal chemistry, particularly as anticancer and antiviral agents.

Uniqueness

What sets This compound apart is the specific combination of functional groups, which may confer unique biological activities and chemical properties. The presence of both piperidine and pyrimidine moieties, along with the sulfonamide group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458.0 g/mol

IUPAC Name

4-chloro-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24ClN5O2S/c1-16-15-21(28-13-3-2-4-14-28)26-22(24-16)25-18-7-9-19(10-8-18)27-31(29,30)20-11-5-17(23)6-12-20/h5-12,15,27H,2-4,13-14H2,1H3,(H,24,25,26)

InChI Key

JMCMXMPKCBKYTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4

Origin of Product

United States

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